Superior A1R Binding Affinity and Residence Time Versus A1/A3 AR antagonist 1
A1/A3 AR antagonist 3 demonstrates approximately 6.5-fold higher affinity for the human A1 receptor compared to A1/A3 AR antagonist 1 (compound 10), with a Kd of 5.62 nM versus a Ki of 36.7 nM for antagonist 1 [1]. Additionally, A1/A3 AR antagonist 3 exhibits a residence time of 41.33 min at A1R, a kinetic parameter not reported for antagonist 1 [2].
Comparator 1: Ki 36.7 nM, RT not reported
| Evidence Dimension | Binding affinity (Kd) and residence time at human A1 receptor |
|---|---|
| Target Compound Data | Kd = 5.62 nM; Residence Time = 41.33 min |
| Comparator Or Baseline | A1/A3 AR antagonist 1: Ki = 36.7 nM; Residence Time = Not reported |
| Quantified Difference | Affinity: 6.5-fold higher for target compound; Residence Time: >40 min for target vs. unreported for comparator |
| Conditions | NanoBRET-based binding assay using human A1R expressed in HEK293T cells |
Why This Matters
Higher affinity and extended residence time translate to sustained target engagement and potentially greater pharmacological efficacy at lower doses, critical for both in vitro mechanistic studies and in vivo cardiovascular disease models.
- [1] Stampelou M, et al. Dual A1/A3 Adenosine Receptor Antagonists: Binding Kinetics and Structure-Activity Relationship Studies Using Mutagenesis and Alchemical Binding Free Energy Calculations. J Med Chem. 2022;65(19):13305-13327. View Source
- [2] Synapse. A-17 (Dual A1/A3 Adenosine Receptor Antagonists) Drug Target Profile. View Source
